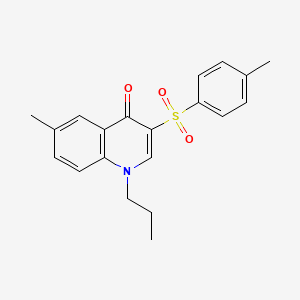

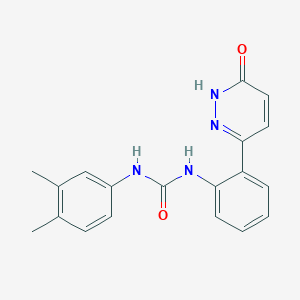

![molecular formula C20H17N5O2 B2937575 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 656831-71-9](/img/structure/B2937575.png)

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest for the medicinal chemistry community as they are used in the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through a one-pot synthesis method. This involves the four-component condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols .Molecular Structure Analysis

The structures of pyrazolo[3,4-d]pyrimidine derivatives are characterized by IR spectroscopy, NMR ((1)H and (13)C) spectroscopy, and HRMS (ESI) spectrometry . The crystal structure of a similar compound, 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, was determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines are versatile and easy to prepare. They can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .Physical And Chemical Properties Analysis

The physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are calculated during their design and synthesis .Applications De Recherche Scientifique

Anticancer Applications

A study by Al-Sanea et al. (2020) explores the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing significant growth inhibition in eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents Al-Sanea et al., 2020.

Imaging Applications

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound belongs to a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicating the relevance of such derivatives in PET imaging to study brain disorders and neuroinflammation Dollé et al., 2008.

Antimicrobial Applications

Bondock et al. (2008) focused on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, based on 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated as antimicrobial agents, showcasing the utility of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections Bondock et al., 2008.

Antitumor and Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines related to DPA-714 for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This study highlights the role of such compounds in developing PET radiotracers for neuroinflammation imaging Damont et al., 2015.

Mécanisme D'action

Target of Action

The compound, also known as N-(3-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are often the targets of drugs used to treat a range of diseases, including cancer .

Mode of Action

This compound is a pyrazolo[3,4-d]pyrimidine derivative , which is a privileged scaffold for the development of kinase inhibitors . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the kinase signaling pathways . Overactivation of these pathways can lead to common traits of cancer such as self-stimulated proliferation, resistance to programmed cell death, limitless replicative potential, and high levels of invasion . By inhibiting these kinases, the compound can potentially disrupt these pathways and halt the progression of diseases like cancer .

Result of Action

The compound’s action results in the inhibition of kinase activity , which can disrupt the overactivation of oncogenic pathways . This can potentially lead to a halt in the progression of diseases like cancer . .

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTJNOXLASGAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

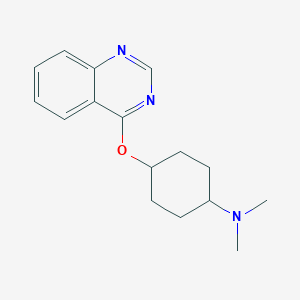

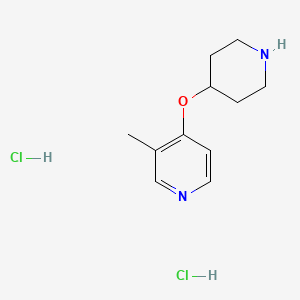

![2-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2937493.png)

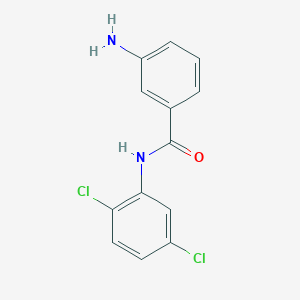

![1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2937496.png)

![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)

![Bicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2937498.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2937501.png)

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2937502.png)

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2937508.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937513.png)